molecular formula C11H12ClN3 B2857219 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1020703-64-3

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2857219
CAS RN: 1020703-64-3
M. Wt: 221.69
InChI Key: VGSFUVVFIWXSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine, or CMPMA for short, is an organic chemical compound that has been studied extensively for its potential applications in a variety of scientific fields. It has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Urease Inhibition

This compound has been used in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which have shown potent inhibitory activity against the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, the thiourea skeleton plays a vital role . The compound “1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine” can be used to develop and discover novel urease inhibitors .

Biochemical Evaluation

The synthesized 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .

Computational Approach

The compound has been used in various theoretical approaches, such as density functional theory . This helps in understanding the behavior of the compound at a molecular level.

Antioxidant Radical Scavenging Assay

The compound has been used in antioxidant radical scavenging assays . This helps in understanding the antioxidant properties of the compound.

Physicochemical Properties (ADMET properties)

The compound has been used in the study of physicochemical properties, also known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This helps in understanding the behavior of the compound in a biological system.

Mechanism of Action

Target of Action

Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.

Pharmacokinetics

Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSFUVVFIWXSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

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